molecular formula C17H12ClN3O2S3 B2369909 5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide CAS No. 863595-02-2

5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide

Cat. No.: B2369909
CAS No.: 863595-02-2
M. Wt: 421.93
InChI Key: MHNOAYOJQQVHJY-UHFFFAOYSA-N
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Description

The compound “5-chloro-N-(2-methyl-3-(thiazolo[5,4-b]pyridin-2-yl)phenyl)thiophene-2-sulfonamide” is a type of thiazolo[5,4-b]pyridine . Thiazolo[5,4-b]pyridines are known to be electron deficient systems with high oxidative stability and a rigid planar structure, enabling efficient intermolecular π–π overlap .


Synthesis Analysis

The synthesis of thiazolo[5,4-b]pyridines involves several steps from commercially available substances . The process yields N-heterocyclic compounds that are characterized by nuclear magnetic resonance (NMR) and high-resolution mass spectrometry (HRMS) analysis .


Molecular Structure Analysis

The molecular structure of thiazolo[5,4-b]pyridines is a fused biheterocycle. It is an electron-deficient system with high oxidative stability and a rigid planar structure, which enables efficient intermolecular π–π overlap .


Chemical Reactions Analysis

Thiazolo[5,4-b]pyridines show potent phosphoinositide 3-kinase (PI3K) inhibitory activity . The structure−activity relationships (SAR) study showed that sulfonamide functionality was important for PI3Kα inhibitory activity .


Physical and Chemical Properties Analysis

The compound is a colorless solid with a melting point of 116–118 °C . Its NMR (400 MHz, DMSO-d6) values are δ 7.49-7.55 (m, 3H, arom.), 7.63 (d, 2H, J = 6.8 Hz, arom.), 7.88 (s, 1H, CH), 12.94 (br.s, 1H, NH) .

Scientific Research Applications

Synthesis and Antimicrobial Activity

Several studies have focused on the synthesis of new heterocyclic compounds based on sulfonamide moieties, aiming to explore their potential antimicrobial activities. For instance, novel heterocycles have been synthesized to act as antimicrobial agents, with some compounds demonstrating significant activity against various bacterial strains. This research area explores the chemical versatility of sulfonamides and their potential in developing new antibacterial solutions (Azab, Youssef, & El-Bordany, 2013).

Anticonvulsant Applications

Research into sulfonamide-based compounds has also extended into the development of anticonvulsant agents. Derivatives containing a sulfonamide moiety have been synthesized and tested for their efficacy in preventing convulsions, with some compounds showing promising results in preclinical evaluations. This line of research indicates the potential of sulfonamide derivatives in treating neurological conditions such as epilepsy (Farag et al., 2012).

Anticancer and Radiosensitizing Properties

Another significant area of study involves the investigation of sulfonamide derivatives for their anticancer and radiosensitizing properties. Novel sulfonamide compounds have been synthesized and assessed for their ability to inhibit cancer cell growth and enhance the efficacy of radiation therapy. Some of these compounds have demonstrated higher activity than conventional drugs, suggesting their potential in cancer treatment protocols (Ghorab et al., 2015).

Phosphoinositide 3-Kinase Inhibition

The inhibition of phosphoinositide 3-kinase (PI3K) is a targeted approach in cancer therapy, and sulfonamide-containing compounds have been explored for their PI3K inhibitory activity. Novel thiazolo[5,4-b]pyridine derivatives, for instance, have been synthesized and tested, showing potent inhibitory effects on PI3K enzymatic activity. These findings highlight the therapeutic potential of sulfonamide derivatives in targeting specific pathways involved in cancer progression (Xia et al., 2020).

Mechanism of Action

Target of Action

The primary target of this compound is the Phosphoinositide 3-kinases (PI3Ks) . PI3Ks are a family of enzymes involved in cellular functions such as cell growth, proliferation, differentiation, motility, survival and intracellular trafficking, which in turn are involved in cancer .

Mode of Action

The compound interacts with its target, the PI3Ks, by inhibiting their activity . This inhibition is achieved through the formation of a charged interaction with Lys802 in PI3Kα . The electron-deficient aryl group in the compound results in a more acidic sulfonamide NH proton, which is able to make a stronger charged interaction with Lys802 .

Biochemical Pathways

The inhibition of PI3Ks affects the PI3K/AKT/mTOR pathway, which is an intracellular signaling pathway important in regulating the cell cycle. Therefore, it directly leads to decreased cancer cell proliferation and survival .

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties may influence the compound’s Absorption, Distribution, Metabolism, and Excretion (ADME) properties and thus its bioavailability.

Result of Action

The result of the compound’s action is a decrease in cancer cell proliferation and survival due to the inhibition of PI3Ks and the subsequent effects on the PI3K/AKT/mTOR pathway . This makes the compound a potential candidate for antitumor or cytotoxic drug molecules .

Action Environment

The action, efficacy, and stability of the compound can be influenced by various environmental factors. For instance, the pH of the environment can affect the charged interaction between the compound and Lys802 . Additionally, the solubility of the compound in various mediums can affect its distribution and absorption in the body

Properties

IUPAC Name

5-chloro-N-[2-methyl-3-([1,3]thiazolo[5,4-b]pyridin-2-yl)phenyl]thiophene-2-sulfonamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H12ClN3O2S3/c1-10-11(16-20-13-6-3-9-19-17(13)25-16)4-2-5-12(10)21-26(22,23)15-8-7-14(18)24-15/h2-9,21H,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MHNOAYOJQQVHJY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC=C1NS(=O)(=O)C2=CC=C(S2)Cl)C3=NC4=C(S3)N=CC=C4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H12ClN3O2S3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

421.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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